molecular formula C22H15ClN2O4 B1243397 Cppha CAS No. 693288-97-0

Cppha

Cat. No.: B1243397
CAS No.: 693288-97-0
M. Wt: 406.8 g/mol
InChI Key: UFOUABRZSDGGAZ-UHFFFAOYSA-N
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Scientific Research Applications

CPPHA has a wide range of scientific research applications, including:

Mechanism of Action

CPPHA acts as a positive allosteric modulator of the mGluR5 receptor . It potentiates human and rat mGluR5 activation by glutamate, 3,5-DHPG, and quisqualate .

Safety and Hazards

When handling CPPHA, it is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing . It is also advised to keep the product away from drains, water courses, or the soil .

Biochemical Analysis

Biochemical Properties

Cppha plays a crucial role in biochemical reactions by modulating the activity of mGluR5. It does not exhibit agonist activity on its own but enhances the receptor’s response to glutamate and other agonists such as quisqualate and 3,5-dihydroxyphenylglycine (DHPG). This compound interacts with mGluR5 by binding to a novel allosteric site, distinct from the orthosteric binding site of the receptor . This interaction results in a leftward shift of the dose-response curves for glutamate and other agonists, thereby potentiating their effects .

Cellular Effects

This compound influences various cellular processes by modulating mGluR5 activity. In neurons, this compound enhances the receptor’s response to glutamate, leading to increased calcium influx and activation of downstream signaling pathways. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to potentiate NMDA receptor-mediated currents in hippocampal neurons, which are crucial for synaptic plasticity and memory formation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a novel allosteric site on mGluR5. This binding enhances the receptor’s response to glutamate and other agonists without directly activating the receptor. This compound’s modulation of mGluR5 activity leads to increased calcium influx and activation of downstream signaling pathways, including the MAPK/ERK pathway. This can result in changes in gene expression and synaptic plasticity, which are essential for learning and memory .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances mGluR5 activity and improves cognitive function without causing adverse effects. At higher doses, this compound can lead to overstimulation of mGluR5, resulting in excitotoxicity and potential neurotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with mGluR5. The compound enhances the receptor’s response to glutamate, leading to increased activation of downstream signaling pathways. This can affect metabolic flux and metabolite levels, particularly in neurons where mGluR5 is highly expressed .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interaction with specific transporters. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target receptors. This compound’s localization within cells can impact its activity and function, particularly in neurons where it modulates mGluR5 activity .

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with mGluR5. The compound’s activity is influenced by its localization, as it needs to be in close proximity to the receptor to exert its modulatory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CPPHA involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-chloro-2-nitrobenzyl chloride with phthalimide to form the intermediate compound, which is then reduced to the corresponding amine . This amine is subsequently reacted with 2-hydroxybenzoyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Comparison with Similar Compounds

  • VU-29
  • MPEP
  • CDPPB
  • 5MPEP

Conclusion

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a significant compound in the field of neuroscience research. Its unique mechanism of action and potential therapeutic applications make it a valuable tool for studying metabotropic glutamate receptors and developing new treatments for central nervous system disorders.

Properties

IUPAC Name

N-[4-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c23-14-9-10-18(24-20(27)17-7-3-4-8-19(17)26)13(11-14)12-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-11,26H,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOUABRZSDGGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433014
Record name CPPHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693288-97-0
Record name N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693288970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CPPHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 693288-97-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 1-3 (6.0 g 0.015 moles) was dissolved in 50 mL of DMF. To that pthalimide (3.31 g 0.023 moles), K2CO3 (6.2 g 0.045 moles) and a catalytic amount of KI were added and allowed to stir at 50° C. overnight. Upon completion the reaction was diluted with ethyl acetate and then washed with brine (6×25 mL's) to afford 2.9 grams of 1-4 in a crude mixture, which was then purified by normal phase chromatography. 1H NMR (300 MHz, CDCl3): 4.83 ppm (2H, S); 7.05 ppm (2H, m); 7.36 ppm (1H, dd, J=2.4 Hz, 8.6 Hz); 7.50 ppm (1H, dt, J=1.5 Hz, 8.5 Hz); 7.59 ppm (1H, d, J=2.4 Hz); 7.75 ppm (3H, m); 7.91 ppm (2H, m); 8.18 ppm (1H, d, 7.2 Hz); 10.17 ppm (1H, s); 12.27 ppm (1H,s) Analytical LCMS: single peak (214 nm) at 3.633 min (CH3CN/H2O/1% TFA, 4 min gradient), HRMS calc'd for C22H15N2O4Cl (M+H), 407.0799; found 407.0793 (M+H).
Name
Compound 1-3
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step Two
Name
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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